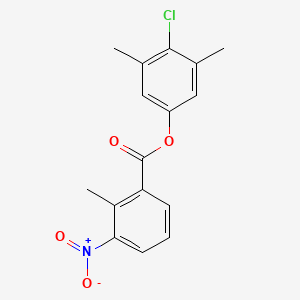![molecular formula C15H21N5O3S2 B10881930 ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10881930.png)
ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of triazole, thiazole, and carboxylate groups, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include hydrazine, acetic anhydride, and various sulfur-containing compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediates and the final product, often requiring precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or thiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares structural similarities with other triazole and thiazole derivatives, such as:
Uniqueness
The uniqueness of ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H21N5O3S2 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H21N5O3S2/c1-4-6-7-10-17-15(20-19-10)24-8-11(21)18-14-16-9(3)12(25-14)13(22)23-5-2/h4-8H2,1-3H3,(H,16,18,21)(H,17,19,20) |
Clave InChI |
YDZABVMABCBMGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=NN1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881853.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10881862.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)
![(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10881911.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B10881916.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B10881917.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)

methanone](/img/structure/B10881929.png)
